![molecular formula C18H30O3 B564529 (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid CAS No. 1159977-43-1](/img/structure/B564529.png)
(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid
Overview
Description
(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid is a unique fatty acid derivative characterized by its hydroxyl group at the second carbon, a double bond at the ninth carbon, and a triple bond at the seventeenth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the partial hydrogenation of a precursor molecule, followed by selective hydroxylation and alkyne formation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired configuration and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining high purity standards. The use of advanced catalytic systems and automated control mechanisms is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double and triple bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for hydroxyl group substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, alter membrane fluidity, and influence gene expression. These effects are mediated through its unique chemical structure, which allows it to interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: A monounsaturated fatty acid with a similar structure but lacking the triple bond.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds but no hydroxyl or triple bond.
Stearic Acid: A saturated fatty acid with no double or triple bonds.
Uniqueness
(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid is unique due to its combination of a hydroxyl group, a double bond, and a triple bond. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds cannot fulfill .
Biological Activity
(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid, also known as a fatty acid derivative, exhibits a range of biological activities that are significant in various fields, including biochemistry, medicine, and agriculture. This compound is characterized by its unique structural features: a hydroxyl group at the second carbon, a double bond at the ninth carbon, and a triple bond at the seventeenth carbon. These structural characteristics play a crucial role in its biological functions.
The chemical structure of this compound influences its interactions with biological molecules. It can modulate enzyme activity, alter membrane fluidity, and influence gene expression. These effects are mediated through its unique structure, which allows it to interact with various cellular components such as lipids and proteins.
Key Mechanisms:
- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.
- Membrane Interaction : Its hydrophobic regions allow it to integrate into lipid membranes, affecting their fluidity and permeability.
- Gene Regulation : It may influence transcription factors that regulate gene expression related to inflammation and metabolism.
Biological Activities
Research indicates several biological activities associated with this compound:
- Anti-inflammatory Properties : Studies suggest that this compound can reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways.
- Antioxidant Activity : It exhibits potential antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
- Anticancer Potential : Preliminary research has indicated that it may have anticancer effects through mechanisms involving apoptosis induction in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Inflammation : A study demonstrated that this compound significantly reduced levels of inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases .
- Antioxidant Effects : Research indicated that this compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide, highlighting its neuroprotective capabilities .
Table 1: Summary of Biological Activities
Biological Activity | Effect | Reference |
---|---|---|
Anti-inflammatory | Reduces cytokine production | |
Antioxidant | Scavenges free radicals | |
Anticancer | Induces apoptosis in cancer cells |
Applications in Research and Industry
The unique properties of this compound make it valuable for various applications:
- Pharmaceutical Development : Its anti-inflammatory and antioxidant properties are being explored for drug development aimed at chronic diseases such as arthritis and neurodegenerative disorders.
- Agricultural Use : Due to its ability to modulate plant defense mechanisms, it is being studied for potential use in enhancing crop resistance against pathogens.
Properties
IUPAC Name |
(Z)-2-hydroxyoctadec-9-en-17-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h1,9-10,17,19H,3-8,11-16H2,(H,20,21)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQRDGQTNVSFHM-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCC=CCCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCCC/C=C\CCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675950 | |
Record name | (9Z)-2-Hydroxyoctadec-9-en-17-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-43-1 | |
Record name | (9Z)-2-Hydroxyoctadec-9-en-17-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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